Undeca-5,10-dien-1-ol
Description
Undeca-5,10-dien-1-ol (IUPAC name: this compound) is a hypothetical 11-carbon unsaturated alcohol with conjugated double bonds at positions 5 and 10. This article compares these analogs, focusing on their chemical structures, synthesis, stability, and industrial relevance.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(5E)-undeca-5,10-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,6-7,12H,1,3-5,8-11H2/b7-6+ |
InChI Key |
FIXBYNXJJVXWBD-VOTSOKGWSA-N |
Isomeric SMILES |
C=CCCC/C=C/CCCCO |
Canonical SMILES |
C=CCCCC=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undeca-5,10-dien-1-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 1,10-undecadiene. This process typically includes the following steps:
Hydroboration: The addition of borane (BH3) to the double bonds of 1,10-undecadiene.
Oxidation: The subsequent oxidation of the borane adduct using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Undeca-5,10-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of undec-5,10-dienal or undec-5,10-dienoic acid.
Reduction: Formation of undecan-1-ol.
Substitution: Formation of halogenated derivatives like undec-5,10-dienyl chloride.
Scientific Research Applications
Undeca-5,10-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Undeca-5,10-dien-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The hydroxyl group and double bonds play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
10-Undecen-1-ol (CAS 112-43-6)
- Molecular Formula : C₁₁H₂₂O
- Structure: A monounsaturated alcohol with a double bond at position 10.
- Key Properties: Non-hazardous, stable under standard conditions . Used as a reagent in organic synthesis and in cosmetics/fragrances due to its mild odor .
- Synthesis: Produced via chemical synthesis or biotechnology, with >98% purity achievable .
(S,E)-3,7,11-Trimethyldodeca-6,10-dien-1-ol (CAS 51411-24-6)
- Molecular Formula : C₁₅H₂₈O
- Structure: A 12-carbon dienol with methyl groups at positions 3, 7, and 11 and double bonds at 6 and 10.
- Key Properties: Natural source: Found in Cyclamen flowers and bumblebee (Bombus terrestris) labial glands . Applications: Used in sustainable fragrances (e.g., Chiraroma®, Biocyclamol®) for floral-citrus notes; exhibits antimicrobial activity . Stability: Retains integrity in pH 3–11 but degrades under strong alkaline conditions (pH 14) .
5,9-Undecadien-1-ol,2,6,10-trimethyl- (CAS 58001-88-0)
- Molecular Formula : C₁₄H₂₆O
- Structure: An 11-carbon dienol with methyl groups at positions 2, 6, and 10 and double bonds at 5 and 7.
- Key Properties: Physical Data: Boiling point ~148°C, logP = 5.85 (indicative of high lipophilicity) .
3,7,11-Trimethyldodeca-6,10-dien-1-ol (No CAS Provided)
- Molecular Formula : C₁₅H₂₈O
- Structure : Similar to (S,E)-3,7,11-trimethyldodeca-6,10-dien-1-ol but with undefined stereochemistry.
- Key Findings: Role in insect communication: Dominates labial gland secretions of male Bombus terrestris bees (45% of total peak area in GC-MS) . Aging correlation: Free alcohol decreases as bees age, replaced by esterified forms (e.g., dodecanoate esters) .
Comparative Analysis Table
Research Findings and Industrial Relevance
Functional Group Reactivity
- The primary alcohol group in these compounds facilitates derivatization (e.g., esterification, etherification), enhancing their utility in fragrance and pharmaceutical industries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
